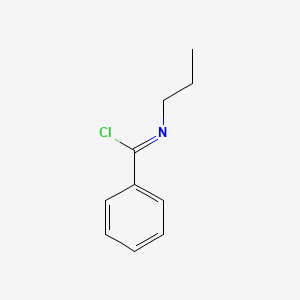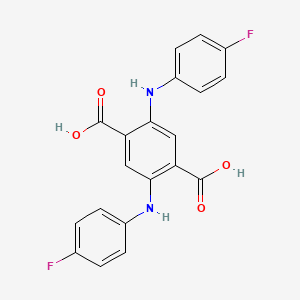![molecular formula C34H40Cl3N3O5 B8499267 1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride](/img/structure/B8499267.png)
1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride
描述
1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride is a non-peptide tachykinin antagonist with high affinity for NK1 and NK2 receptors . It is known for its potential therapeutic applications in neuroinflammatory disorders such as asthma .
化学反应分析
1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Chemistry: It is used as a research tool to study the interactions of tachykinin receptors.
Biology: It helps in understanding the role of tachykinin receptors in various biological processes.
Medicine: It has potential therapeutic applications in treating neuroinflammatory disorders such as asthma.
Industry: It is used in the development of new drugs targeting tachykinin receptors.
作用机制
1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride exerts its effects by binding to NK1 and NK2 receptors with high affinity. This binding inhibits the action of tachykinins, which are neuropeptides involved in various physiological processes. The inhibition of tachykinin receptors leads to a reduction in neuroinflammatory responses, making it a potential therapeutic agent for conditions like asthma .
相似化合物的比较
1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride is unique due to its high affinity for both NK1 and NK2 receptors. Similar compounds include:
MDL 105,212A: Another non-peptide tachykinin antagonist with similar receptor affinity.
Aprepitant: A selective NK1 receptor antagonist used in the treatment of chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant with similar therapeutic applications.
This compound stands out due to its dual affinity for NK1 and NK2 receptors, making it a versatile research tool and potential therapeutic agent .
属性
分子式 |
C34H40Cl3N3O5 |
|---|---|
分子量 |
677.1 g/mol |
IUPAC 名称 |
1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C34H39Cl2N3O5.ClH/c1-42-28-19-23(20-29(43-2)30(28)44-3)31(40)39-18-12-33(22-39,25-9-10-26(35)27(36)21-25)11-15-38-16-13-34(14-17-38,32(37)41)24-7-5-4-6-8-24;/h4-10,19-21H,11-18,22H2,1-3H3,(H2,37,41);1H |
InChI 键 |
DAYXLOOGUORCMH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(C2)(CCN3CCC(CC3)(C4=CC=CC=C4)C(=O)N)C5=CC(=C(C=C5)Cl)Cl.Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[3-(2-Oxo-imidazolidin-1-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B8499283.png)
